1-Octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide
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Overview
Description
Preparation Methods
The synthesis of 1-Octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide typically involves the reaction of 4,4’-bipyridine with 1-bromooctane in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide undergoes various chemical reactions, including:
Oxidation and Reduction: As a viologen derivative, it can undergo reversible redox reactions, switching between different oxidation states.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, which can alter its electrochemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Electrochromic Devices: Due to its redox properties, it is used in the development of electrochromic devices, which change color upon the application of an electric current.
Molecular Electronics: It is studied for its potential use in molecular electronics, where its ability to switch between oxidation states can be harnessed for data storage and processing.
Biological Studies: It is used in studies of redox biology, where its redox properties can be used to probe cellular redox states.
Industrial Applications: It is used in the development of sensors and other devices that rely on its electrochemical properties.
Mechanism of Action
The mechanism of action of 1-Octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide involves its ability to undergo reversible redox reactions. The compound can switch between different oxidation states, which can be harnessed in various applications. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .
Comparison with Similar Compounds
1-Octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide is unique among viologen derivatives due to its specific alkyl chain length and substitution pattern. Similar compounds include:
1,1’-Dioctyl-4,4’-bipyridinium dichloride: Similar structure but with chloride ions instead of bromide.
1,1’-Dihexyl-4,4’-bipyridinium dibromide: Similar structure but with shorter alkyl chains.
1,1’-Didecyl-4,4’-bipyridinium dibromide: Similar structure but with longer alkyl chains.
These compounds share similar redox properties but differ in their physical and chemical properties due to variations in the alkyl chain length and counterions.
Properties
Molecular Formula |
C26H44Br2N2+2 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide |
InChI |
InChI=1S/C26H42N2.2BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;;/h15-18,21-24H,3-14,19-20H2,1-2H3;2*1H/q+2;; |
InChI Key |
GVUBEJANEHZYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.Br.Br |
Origin of Product |
United States |
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